molecular formula C10H10Cl2N2O B14850548 1-(3,4-Dichloro-phenyl)-piperazin-2-one

1-(3,4-Dichloro-phenyl)-piperazin-2-one

Cat. No.: B14850548
M. Wt: 245.10 g/mol
InChI Key: HMRWDZUAAHVAFF-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-phenyl)-piperazin-2-one is a chemical compound with the molecular formula C10H12Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 3,4-dichlorophenyl group attached to the piperazine ring imparts unique chemical and biological properties to this compound.

Chemical Reactions Analysis

1-(3,4-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions include various substituted piperazine derivatives and N-oxides .

Scientific Research Applications

1-(3,4-Dichloro-phenyl)-piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s effects are mediated through its binding to target proteins, which can result in the modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

1-(3,4-Dichloro-phenyl)-piperazin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2

InChI Key

HMRWDZUAAHVAFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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